![molecular formula C9H9FN2 B13446389 1-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B13446389.png)
1-(2-Fluoroethyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoroethyl)-1H-benzo[d]imidazole is a fluorinated derivative of benzimidazole, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with 2-fluoroethyl halides under basic conditions. One common method includes the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluoroethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoroethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties. It is also used in the development of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoroethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways.
Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Fluoroethyl)-1H-imidazole
- 1-(2-Fluoroethyl)-1H-pyrazole
- 1-(2-Fluoroethyl)-1H-triazole
Comparison: 1-(2-Fluoroethyl)-1H-benzo[d]imidazole is unique due to its benzimidazole core, which provides enhanced stability and biological activity compared to other similar compounds. The presence of the fluoroethyl group further enhances its chemical properties, making it more versatile in various applications .
Eigenschaften
Molekularformel |
C9H9FN2 |
|---|---|
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)benzimidazole |
InChI |
InChI=1S/C9H9FN2/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2 |
InChI-Schlüssel |
IEXVSTHZUQADKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CN2CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


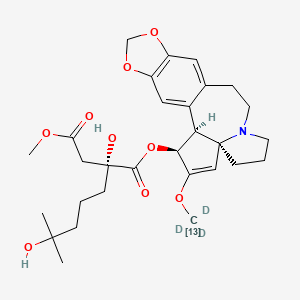
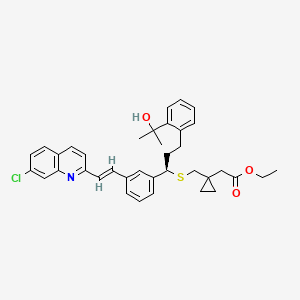
![7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide](/img/structure/B13446316.png)


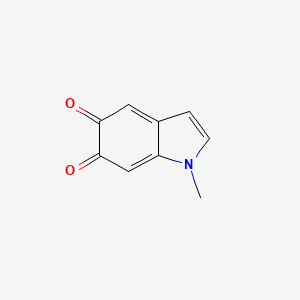
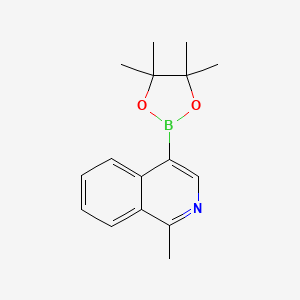
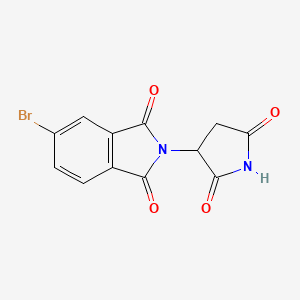
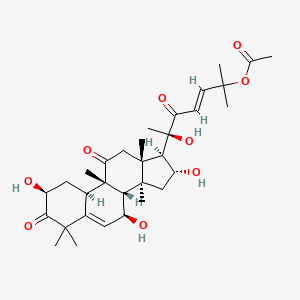
![Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate](/img/structure/B13446364.png)




